molecular formula C35H56O12 B1159353 强韧苷 A CAS No. 920502-42-7

强韧苷 A

货号 B1159353
CAS 编号: 920502-42-7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tenacigenoside A is one of the newly identified pregnane glycosides isolated from the stems of Marsdenia tenacissima , a plant known for its medicinal properties in traditional Chinese medicine. This compound, along with tenacigenosides B-D, represents a significant addition to the pharmacologically active constituents of this plant, contributing to its anticancer and antitumor activities (Wang et al., 2006).

Synthesis Analysis

The synthesis of Tenacigenoside A has not been explicitly documented, suggesting that it is primarily obtained through natural extraction from Marsdenia tenacissima . The isolation process involves advanced chromatographic techniques, leveraging the unique chemical signatures of these compounds for separation and identification. The chemical structures of new compounds like Tenacigenoside A are typically established through comprehensive 1D- and 2D-NMR as well as HR-MS analyses , with absolute configurations confirmed by methods such as X-ray crystallography (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of Tenacigenoside A is characterized by its pregnane skeleton, which is a hallmark of the C21 steroidal glycosides found in Marsdenia tenacissima . Detailed structural elucidation is achieved through spectroscopic analysis and chemical evidence , providing insights into its complex molecular architecture and the presence of glycosidic linkages that define its bioactivity (Deng, Liao, & Chen, 2005).

Chemical Reactions and Properties

The chemical behavior of Tenacigenoside A , including its reactivity and interactions, is fundamentally influenced by its steroidal core and glycosidic constituents. While specific reactions have not been detailed in the literature, the metabolic profiling of related compounds indicates that hydroxylation and dehydrogenation reactions are prominent pathways in their biotransformation, which could similarly apply to Tenacigenoside A (Zhao et al., 2016).

Physical Properties Analysis

The physical properties of Tenacigenoside A , such as solubility, melting point, and optical rotation, are critical for understanding its pharmacokinetic behavior. These properties are typically inferred from its structural characteristics, including the presence of multiple hydroxyl groups and glycosidic linkages, which suggest moderate solubility in water and specific organic solvents. However, detailed physical properties are not explicitly reported in the available literature.

Chemical Properties Analysis

Tenacigenoside A exhibits a range of chemical properties inherent to steroidal glycosides, including biological activity related to its interaction with cellular targets. Its chemical stability, reactivity with biological macromolecules, and susceptibility to enzymatic hydrolysis are pivotal for its medicinal properties. The structural analysis and identification of metabolites provide a foundation for understanding these chemical properties and their implications for pharmacological activity (Zhao et al., 2016).

科学研究应用

  1. 含有强韧苷 A 的马钱藤在传统中药中以其抗癌特性而闻名。郑等人(2014 年)的研究提供了对该植物的基因组见解,重点介绍了参与多氧孕烷苷生物合成的基因,其中包括this compound (郑等人,2014 年)

  2. 王等人(2006 年)的一项研究从马钱藤的茎中分离和鉴定了四种新的孕烷苷,包括this compound。阐明了这些化合物的结构,有助于了解该植物的化学成分 (王等人,2006 年)

  3. 赵等人(2016 年)探讨了强韧苷 B、强韧苷 H 和强韧苷 I 在人肝微粒体中的代谢谱。这项研究提供了对这些化合物(包括this compound)的代谢特征和潜在药代动力学行为的见解 (赵等人,2016 年)

  4. 曾等人(2014 年)的研究开发了一种在大鼠血浆中测定六种 C21 类固醇(包括this compound)的方法。这项研究对于药代动力学分析和了解这些化合物在生物系统中的分布非常重要 (曾等人,2014 年)

  5. 叶等人(2013 年)研究了强韧苷 C 在体外和体内的抗肿瘤活性,证明了 C21 类固醇皂苷(包括this compound)作为抗癌剂的潜力 (叶等人,2013 年)

安全和危害

The safety data sheet for Tenacigenoside A recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It also advises using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Further studies of Tenacigenoside A are required for improved medicinal utilization . An increasing number of recent studies have focused on the antitumor effects of Marsdenia tenacissima, from which Tenacigenoside A is extracted .

作用机制

Target of Action

Tenacigenoside A is a compound extracted from Marsdenia tenacissima, a traditional Chinese herbal medicine It’s known that marsdenia tenacissima has antitumor effects, which are the result of various activated signaling pathways and inhibiting factors .

Mode of Action

It’s known that marsdenia tenacissima, from which tenacigenoside a is derived, can inhibit different cancer types including non-small cell lung cancer (nsclc), malignant tumors, hepatic carcinoma, and so on . This inhibition is likely due to the compound’s interaction with various signaling pathways and inhibiting factors .

Biochemical Pathways

It’s known that the effects of marsdenia tenacissima on cancer are the result of various activated signaling pathways . More research is needed to identify the specific pathways affected by Tenacigenoside A.

Pharmacokinetics

It’s known that the bioavailability of marsdenia tenacissima, from which tenacigenoside a is derived, is low in the human body . More research is needed to outline the ADME properties of Tenacigenoside A and their impact on its bioavailability.

Result of Action

It’s known that marsdenia tenacissima, from which tenacigenoside a is derived, can induce apoptosis and suppress autophagy through erk activation in lung cancer cells . More research is needed to describe the specific molecular and cellular effects of Tenacigenoside A’s action.

Action Environment

It’s known that gene-environment interactions can have a significant impact on human health . These interactions could potentially influence the action of Tenacigenoside A. More research is needed to understand how environmental factors influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Tenacigenoside A plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cellular processes. It has been shown to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators. Additionally, Tenacigenoside A interacts with proteins involved in apoptosis, such as caspases, promoting programmed cell death in cancer cells .

Cellular Effects

Tenacigenoside A exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins . It also inhibits cell proliferation by arresting the cell cycle at the G0/G1 phase . Furthermore, Tenacigenoside A affects cell signaling pathways, such as the ERK pathway, leading to the suppression of autophagy and promotion of apoptosis in non-small cell lung cancer cells . It also modulates gene expression and cellular metabolism, contributing to its anti-tumor effects .

Molecular Mechanism

The molecular mechanism of Tenacigenoside A involves its binding interactions with various biomolecules. It binds to the active sites of COX and LOX enzymes, inhibiting their activity and reducing the production of inflammatory mediators. Tenacigenoside A also interacts with caspases, promoting their activation and inducing apoptosis in cancer cells . Additionally, it modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-tumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tenacigenoside A have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In in vitro studies, Tenacigenoside A has shown sustained anti-tumor effects over several days, with a gradual increase in apoptosis and inhibition of cell proliferation . In in vivo studies, long-term administration of Tenacigenoside A has demonstrated consistent anti-tumor effects without significant degradation .

Dosage Effects in Animal Models

The effects of Tenacigenoside A vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, Tenacigenoside A can induce apoptosis in cancer cells and inhibit tumor growth . Toxic or adverse effects have been observed at very high doses, including hepatotoxicity and nephrotoxicity . Therefore, careful dosage optimization is necessary to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Tenacigenoside A is involved in several metabolic pathways, primarily through hydroxylation and dehydrogenation reactions . It interacts with enzymes such as cytochrome P450, which catalyze its metabolism and contribute to its bioavailability and efficacy . The compound also affects metabolic flux and metabolite levels, influencing various cellular processes and contributing to its biological activities .

Transport and Distribution

Within cells and tissues, Tenacigenoside A is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to plasma proteins, facilitating its distribution throughout the body . Additionally, Tenacigenoside A accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

Tenacigenoside A exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular processes . Additionally, Tenacigenoside A may undergo post-translational modifications that direct it to specific compartments or organelles, further modulating its biological effects .

属性

IUPAC Name

1-[(3R,6S,7S,8S,9S,10S,11S,14S,16S)-14-[(2S,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O12/c1-16(36)21-10-13-35-33(21,5)30(40)26(39)29-32(4)11-9-20(14-19(32)8-12-34(29,35)47-35)45-23-15-22(41-6)27(18(3)43-23)46-31-25(38)28(42-7)24(37)17(2)44-31/h17-31,37-40H,8-15H2,1-7H3/t17-,18-,19+,20+,21-,22-,23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34?,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOHWIVFCMYBJP-ZMFWOZTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3CCC4(C(C3)CCC56C4C(C(C7(C5(O6)CCC7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H](C[C@H]2OC)O[C@H]3CC[C@]4([C@H](C3)CCC56[C@@H]4[C@@H]([C@H]([C@]7([C@]5(O6)CC[C@@H]7C(=O)C)C)O)O)C)C)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does the structure of Tenacigenoside A compare to other similar compounds found in Marsdenia tenacissima?

A: Tenacigenoside A is a pregnane glycoside, a class of compounds characterized by a pregnane steroid core structure attached to sugar molecules (glycosides). [, ] Several related pregnane glycosides have been isolated from Marsdenia tenacissima, including Tenacigenosides B, C, D, F, G, H, I, and K. [, , ] These compounds share a similar core structure but differ in the type, number, and arrangement of sugar moieties attached to the pregnane skeleton, as well as the presence or absence of specific functional groups. [, , ] These structural differences can influence their pharmacological activities and properties.

Q2: What analytical methods are used to identify and quantify Tenacigenoside A?

A2: Several analytical techniques are employed to characterize and quantify Tenacigenoside A. These include:

  • High-Performance Liquid Chromatography (HPLC): This technique separates the different compounds in a mixture based on their chemical properties. [, ]
  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS or LC-MS/MS), this method helps identify and quantify compounds based on their mass-to-charge ratio. [, , ] It can also provide structural information through fragmentation patterns. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed information about the structure and connectivity of atoms in a molecule. [, , ]

Q3: Has the pharmacokinetics of Tenacigenoside A been investigated?

A: While a comprehensive pharmacokinetic profile for Tenacigenoside A is not yet available, some information can be gleaned from studies on related compounds in Marsdenia tenacissima. For example, a study on Xiao-Ai-Ping injection, a traditional Chinese medicine derived from Marsdenia tenacissima containing Tenacigenoside A and other C21 steroids, utilized LC-MS/MS to investigate the pharmacokinetics of six C21 steroids in rat plasma after intravenous administration. [] This study provides valuable insights into the absorption, distribution, metabolism, and excretion of these compounds, laying the groundwork for further research on individual components like Tenacigenoside A.

Q4: What are the implications of structural variations in Tenacigenoside A and related compounds?

A: The diverse structures of Tenacigenoside A and its related compounds isolated from Marsdenia tenacissima suggest a complex structure-activity relationship. [, , ] Variations in the sugar moieties and functional groups could influence their binding affinity to target molecules, impacting their potency and selectivity. [] Understanding these structure-activity relationships is crucial for optimizing the therapeutic potential of these compounds. Future studies should aim to synthesize and evaluate Tenacigenoside A analogs with targeted structural modifications to improve their efficacy and safety profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。